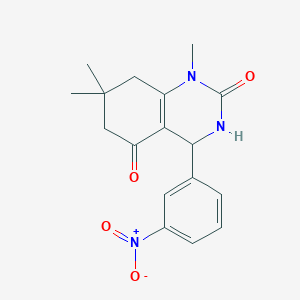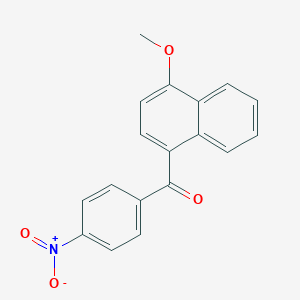
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorene core, substituted with hydroxyimino and disulfonamide groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the fluorene core, followed by the introduction of hydroxyimino and disulfonamide groups through specific reagents and catalysts. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The disulfonamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can produce oxime derivatives, while reduction can yield amine derivatives.
Applications De Recherche Scientifique
N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyimino and disulfonamide groups play a crucial role in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorene derivatives with hydroxyimino and disulfonamide substitutions. Examples include:
- N2,N7-BIS(2,5-DIMETHYLPHENYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE analogs with different substituents on the fluorene core.
- Fluorene derivatives with alternative functional groups, such as nitro or amino groups.
Uniqueness
This compound stands out due to its specific combination of hydroxyimino and disulfonamide groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C29H27N3O5S2 |
|---|---|
Poids moléculaire |
561.7g/mol |
Nom IUPAC |
2-N,7-N-bis(2,5-dimethylphenyl)-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C29H27N3O5S2/c1-17-5-7-19(3)27(13-17)31-38(34,35)21-9-11-23-24-12-10-22(16-26(24)29(30-33)25(23)15-21)39(36,37)32-28-14-18(2)6-8-20(28)4/h5-16,31-33H,1-4H3 |
Clé InChI |
GRZALDBFOBMUOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)NC5=C(C=CC(=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B414245.png)

![N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)-2-hydroxybenzamide](/img/structure/B414250.png)
![DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-6-METHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B414254.png)
![5-(3,4-dichlorophenyl)-1-(4-bromophenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B414256.png)

![methyl 4-[(2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B414259.png)

![Tetramethyl 6'-(2-fluorobenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414263.png)
![4-[(2-{2-chloro-5-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B414264.png)
